

A Comparative Analysis of Catharanthine Tartrate Purity from Multiple Suppliers

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Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B10818320

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Catharanthine Tartrate** purity from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a series of rigorous analytical experiments designed to provide researchers with the data necessary to make informed decisions for their specific research and development needs. This document outlines the experimental protocols, presents the comparative data in a clear and concise format, and includes visualizations of the experimental workflow and a relevant biological pathway involving Catharanthine.

Summary of Purity Assessment

The purity of **Catharanthine Tartrate** from each supplier was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The results are summarized in the tables below.

Table 1: HPLC Purity Analysis

Supplier	Retention Time (min)	Purity (%) by Area Normalization
Supplier A	12.5	99.2%
Supplier B	12.5	98.5%
Supplier C	12.4	97.8%

Table 2: Impurity Profile by HPLC

Supplier	Impurity 1 (Area %)	Impurity 2 (Area %)	Other Impurities (Area %)
Supplier A	0.3%	0.2%	0.3%
Supplier B	0.6%	0.4%	0.5%
Supplier C	0.8%	0.5%	0.9%

Table 3: NMR and Mass Spectrometry Data

Supplier	¹ H NMR	Mass Spectrometry (m/z)
Supplier A	Conforms to structure	[M+H] ⁺ at 337.1911
Supplier B	Conforms to structure	[M+H] ⁺ at 337.1912
Supplier C	Conforms to structure, minor unidentified signals	[M+H] ⁺ at 337.1910

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A simple isocratic reverse-phase HPLC method was employed for the simultaneous determination of Catharanthine and related impurities.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 μm).[\[4\]](#)
- Mobile Phase: A mixture of acetonitrile and 0.1 M phosphate buffer (pH 3.5) in a 21:79 (v/v) ratio.[\[3\]](#)
- Flow Rate: 1.2 mL/min.
- Detection: UV detection at 254 nm.

- Sample Preparation: **Catharanthine Tartrate** samples from each supplier were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
- Purity Calculation: Purity was determined by area normalization, where the peak area of Catharanthine is expressed as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used to confirm the chemical structure of **Catharanthine Tartrate** and to detect the presence of any proton-containing impurities.

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
- Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.7 mL of the deuterated solvent.
- Data Analysis: The resulting spectra were compared with a reference spectrum of pure Catharanthine.

Mass Spectrometry (MS)

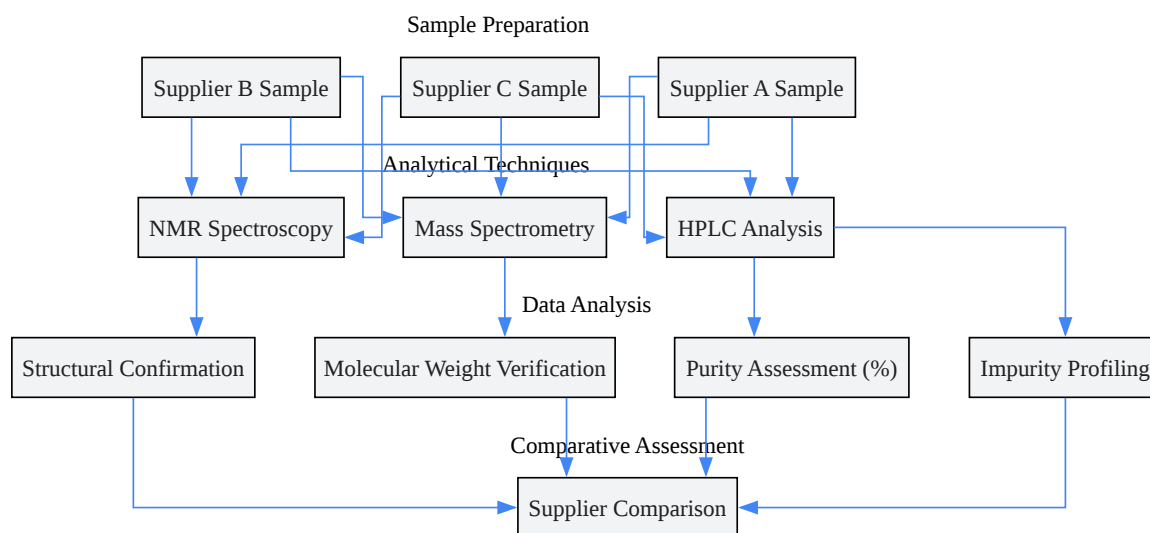
Mass spectrometry was utilized to confirm the molecular weight of Catharanthine and to identify potential impurities based on their mass-to-charge ratio (m/z).

- Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Data Analysis: The mass spectrum of each sample was analyzed for the presence of the protonated molecular ion of Catharanthine ([M+H]⁺) and any other significant ions that could indicate impurities.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the workflow used to assess the purity of **Catharanthine Tartrate** from the different suppliers.

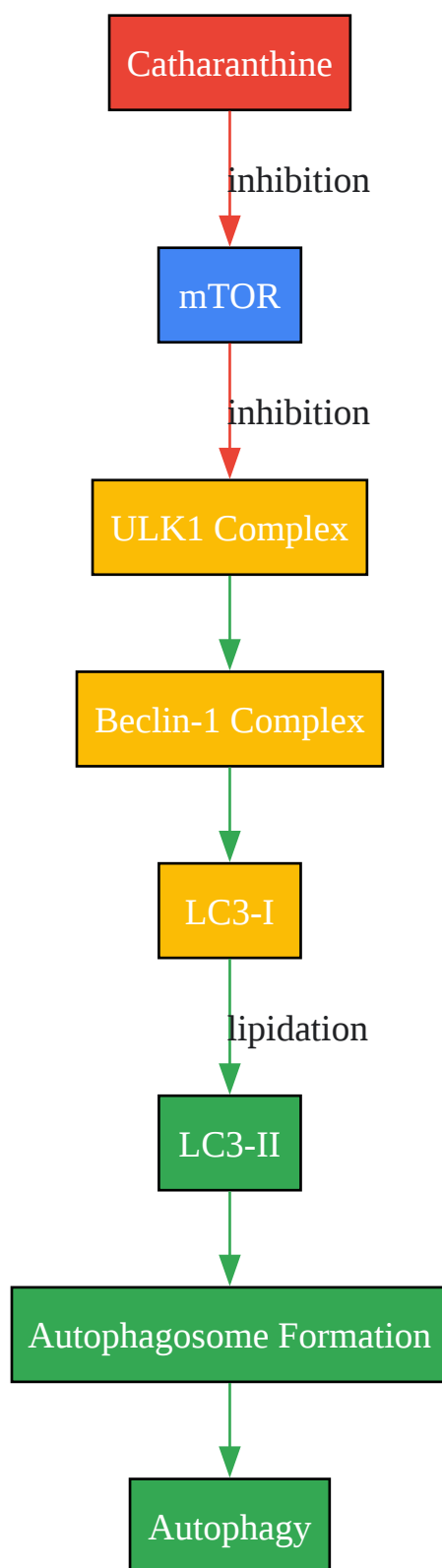


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Fig. 1: Experimental workflow for purity assessment.

Signaling Pathway Involving Catharanthine

Catharanthine is a precursor in the biosynthesis of the anticancer drug vinblastine and has been shown to be involved in the autophagy signaling pathway through the inhibition of mTOR.



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Fig. 2: Catharanthine's role in the autophagy pathway.

Conclusion

Based on the comprehensive analysis, Supplier A provided **Catharanthine Tartrate** with the highest purity and the lowest level of impurities. While the material from all three suppliers conforms to the basic structural and molecular weight requirements, the lower purity and higher impurity content from Suppliers B and C may be a consideration for sensitive applications. Researchers should consider these findings in the context of their specific experimental needs and the potential impact of impurities on their results.

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